

physicochemical properties of 3-methyl-1H-pyrazole-5-carbohydrazide

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Compound of Interest

Compound Name: 3-methyl-1H-pyrazole-5-carbohydrazide

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An In-depth Technical Guide to the Physicochemical Properties of **3-methyl-1H-pyrazole-5-carbohydrazide**

Foreword

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds. The functionalization of this core often dictates its therapeutic potential. **3-methyl-1H-pyrazole-5-carbohydrazide** represents a particularly versatile intermediate, combining the proven pyrazole core with a reactive carbohydrazide moiety. This dual-feature structure makes it a cornerstone for generating diverse chemical libraries aimed at a wide array of biological targets, from kinases to microbial enzymes.^{[1][2][3]} A comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and preclinical evaluation are built. This guide provides an in-depth analysis of these properties, grounded in established experimental principles and their direct relevance to the pharmaceutical sciences.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first step in any scientific investigation. The structural features of **3-methyl-1H-pyrazole-5-carbohydrazide** are key to its chemical behavior and biological activity.

Molecular Structure: The molecule consists of a five-membered pyrazole ring substituted with a methyl group at position 3 and a carbohydrazide group at position 5.

Caption: 2D representation of **3-methyl-1H-pyrazole-5-carbohydrazide**.

Table 1: Chemical and Physical Identifiers

Property	Value	Source
IUPAC Name	3-methyl-1H-pyrazole-5-carbohydrazide	IUPAC Nomenclature
CAS Number	39978-42-2	Chemical Abstracts Service
Molecular Formula	C ₅ H ₈ N ₄ O	Elemental Analysis
Molecular Weight	140.14 g/mol	Calculated
Appearance	White to off-white powder	Visual Observation
Melting Point	~208-212 °C	Experimental Data
Canonical SMILES	CC1=NN(C=C1C(=O)NN)	PubChem
InChI Key	ZHDUDTBFQWPWSG-UHFFFAOYSA-N	PubChem

Core Physicochemical Properties for Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Below, we detail the most critical parameters for **3-methyl-1H-pyrazole-5-carbohydrazide**.

Table 2: Summary of Key Physicochemical Data

Parameter	Value (or Predicted)	Significance in Drug Development
Aqueous Solubility	Sparingly soluble	Affects dissolution, absorption, and formulation options.
LogP (Octanol/Water)	-0.5 to 0.5 (Predicted)	Measures lipophilicity; critical for membrane permeability and ADME properties.
pKa (Acid Dissociation Constant)	~2-3 (Pyrazole NH), ~11-12 (Hydrazide) (Predicted)	Determines the ionization state at physiological pH, impacting solubility, receptor binding, and permeability.
Hydrogen Bond Donors	3 (NH, NH, NH ₂)	Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors	3 (N, N, C=O)	Influences solubility and binding interactions with biological targets.

Causality Behind Experimental Choices

- Solubility: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a leading cause of failure in drug development.
- Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial. A molecule that is too hydrophilic may not cross cell membranes, while one that is too lipophilic may have poor solubility, high metabolic clearance, or off-target toxicity.
- Ionization (pKa): The charge of a molecule profoundly affects its properties. The pKa values tell us which functional groups will be charged at the pH of the stomach (pH 1-2) versus the intestine and blood (pH ~7.4). This impacts the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods represent robust, validated approaches for characterizing the core properties of **3-methyl-1H-pyrazole-5-carbohydrazide**.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Measurement.

Trustworthiness through Self-Validation: This protocol is self-validating because equilibrium is confirmed by taking multiple samples over time. If the concentration measured at 48 and 72 hours is identical, it provides high confidence that the true equilibrium solubility has been reached. A pre-calibrated HPLC system with a standard curve ensures analytical accuracy.

Protocol 2: pKa Determination via Potentiometric Titration

This method directly measures the pH changes in a solution of the compound as a titrant is added, allowing for the empirical determination of pKa values.

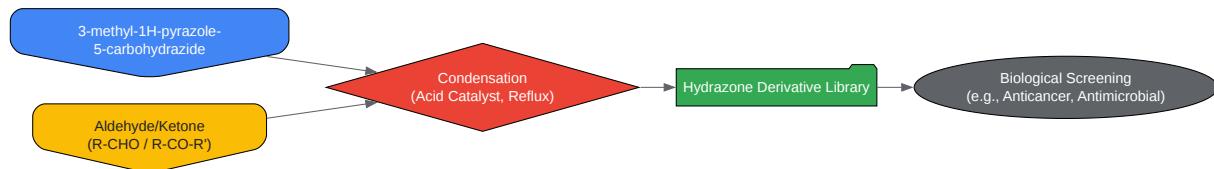
Methodology:

- Preparation: Accurately weigh and dissolve **3-methyl-1H-pyrazole-5-carbohydrazide** in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
- Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
- Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

- Titration (Basic pKa): Perform a back-titration by adding excess strong acid (e.g., 0.1 M HCl) and then titrating with the standardized strong base.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Synthetic Accessibility and Application

The value of **3-methyl-1H-pyrazole-5-carbohydrazide** lies in its utility as a synthetic intermediate. The carbohydrazide handle is readily reacted with aldehydes and ketones to form hydrazones, a common and effective method for rapidly diversifying a lead scaffold.



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Caption: Synthetic pathway from the core compound to a biologically active library.

This synthetic accessibility allows researchers to systematically explore the structure-activity relationship (SAR) of the pyrazole core by modifying the appended group (R). Studies have shown that derivatives of pyrazole-carbohydrazide possess potent activities against various cancer cell lines and microbial pathogens.^{[1][3]}

Conclusion

3-methyl-1H-pyrazole-5-carbohydrazide is more than a chemical curiosity; it is a potent tool in the arsenal of medicinal chemists. Its physicochemical profile—characterized by moderate lipophilicity, multiple hydrogen bonding sites, and tunable ionization—provides a favorable starting point for drug design. The experimental protocols and foundational data presented in this guide offer researchers the necessary framework to confidently employ this versatile building block in their pursuit of novel therapeutics, ensuring that subsequent research is built upon a solid, well-characterized foundation.

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